molecular formula C7H7N5O B139584 N(2),3-Ethanoguanine CAS No. 126854-10-2

N(2),3-Ethanoguanine

Cat. No. B139584
M. Wt: 177.16 g/mol
InChI Key: SQOABKWCLWEBHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N(2),3-Ethanoguanine (εG) is a DNA adduct that is formed by the reaction of acetaldehyde with guanine in DNA. It is a mutagenic and carcinogenic compound that has been implicated in the development of various types of cancer, including esophageal, liver, and breast cancer. In recent years, εG has gained significant attention in the scientific community due to its potential role in cancer development and its use as a biomarker for alcohol consumption.

Mechanism Of Action

The mechanism of action of εG is not fully understood, but it is thought to involve the formation of DNA adducts that can cause DNA damage and promote the development of cancer. εG has been shown to induce mutations in bacterial and mammalian cells, and it has been suggested that it may contribute to the development of cancer by promoting genomic instability.

Biochemical And Physiological Effects

εG has been shown to have a number of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair, leading to the accumulation of mutations in DNA. εG has also been shown to induce apoptosis and inhibit cell proliferation, which may contribute to its anti-cancer effects. Additionally, εG has been shown to modulate the immune response, which may have important implications for the development of cancer.

Advantages And Limitations For Lab Experiments

εG has a number of advantages and limitations for laboratory experiments. One advantage is that it can be used as a biomarker for alcohol consumption, which makes it a useful tool for studying the effects of alcohol on the body. Additionally, εG is a potent mutagen that can be used to study the mechanisms of DNA damage and repair. However, one limitation of εG is that it is a complex molecule that is difficult to synthesize, which may limit its use in some laboratory experiments.

Future Directions

There are a number of future directions for research on εG. One area of research is the development of new methods for synthesizing εG, which may make it more accessible for laboratory experiments. Another area of research is the development of new methods for detecting εG in biological samples, which may have important implications for the diagnosis and treatment of alcohol-related diseases. Additionally, further research is needed to fully understand the mechanisms of action of εG and its role in cancer development.

Synthesis Methods

The synthesis of εG is a complex process that involves the reaction of acetaldehyde with guanine in DNA. This reaction results in the formation of a covalent bond between the C2 position of guanine and the C1 position of acetaldehyde, leading to the formation of εG. The synthesis of εG can be achieved through chemical synthesis or by using enzymatic methods.

Scientific Research Applications

εG has been extensively studied in the context of cancer research. It has been shown to be a potent mutagen that can cause DNA damage and promote the development of cancer. εG has also been used as a biomarker for alcohol consumption, as it is formed as a result of the metabolism of alcohol in the body. This has important implications for the diagnosis and treatment of alcohol-related diseases.

properties

CAS RN

126854-10-2

Product Name

N(2),3-Ethanoguanine

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

3,6,7,8-tetrahydroimidazo[2,1-b]purin-4-one

InChI

InChI=1S/C7H7N5O/c13-6-4-5(10-3-9-4)12-2-1-8-7(12)11-6/h3H,1-2H2,(H,9,10)(H,8,11,13)

InChI Key

SQOABKWCLWEBHA-UHFFFAOYSA-N

Isomeric SMILES

C1CN2C3=C(C(=O)NC2=N1)NC=N3

SMILES

C1CN2C3=C(C(=O)N=C2N1)NC=N3

Canonical SMILES

C1CN2C3=C(C(=O)N=C2N1)NC=N3

Other CAS RN

126854-10-2

synonyms

N(2),3-ethanoguanine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.